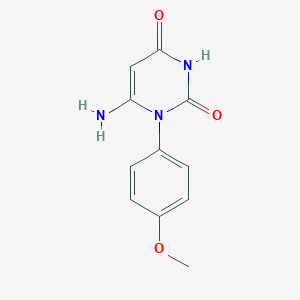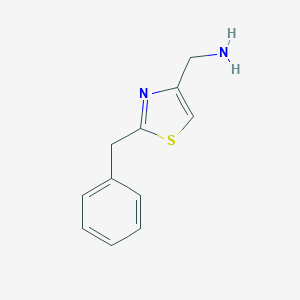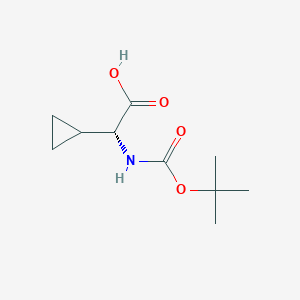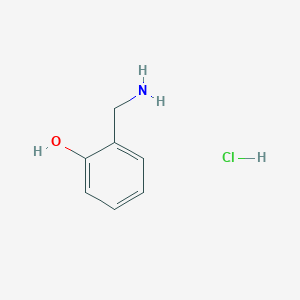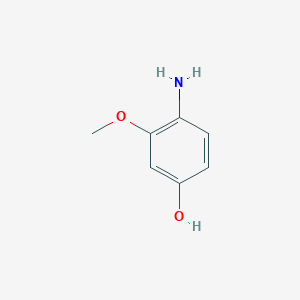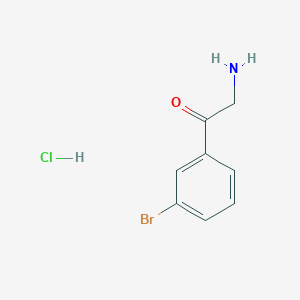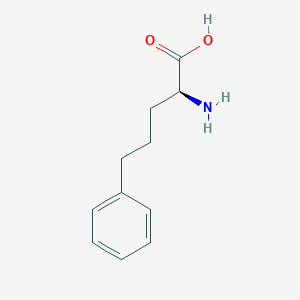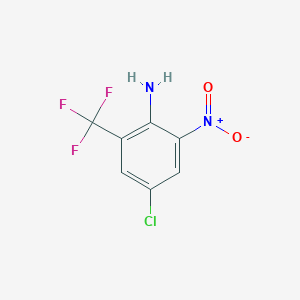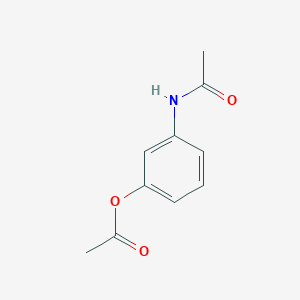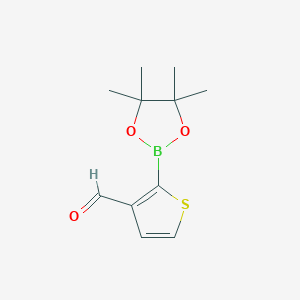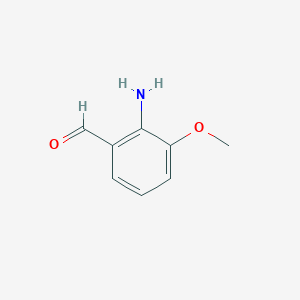
2-氨基-3-甲氧基苯甲醛
概述
描述
2-Amino-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H9NO2. It is a derivative of benzaldehyde, featuring an amino group at the second position and a methoxy group at the third position on the benzene ring. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .
科学研究应用
2-Amino-3-methoxybenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including Schiff bases and heterocyclic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical agents with potential antimicrobial and anticancer properties.
Industry: The compound is utilized in the production of dyes, pigments, and other fine chemicals
作用机制
Target of Action
It is known that schiff bases, which can be synthesized from 2-amino-3-methoxybenzaldehyde, have been used in the development of metallodrugs with antimicrobial and anticancer applications .
Mode of Action
It’s known that schiff bases, derived from 2-amino-3-methoxybenzaldehyde, can chelate metals, which is a key aspect of their biological activity .
Biochemical Pathways
It’s known that redox-active benzaldehydes, which include 2-amino-3-methoxybenzaldehyde, can disrupt cellular antioxidation systems .
准备方法
Synthetic Routes and Reaction Conditions: 2-Amino-3-methoxybenzaldehyde can be synthesized through the reduction of 3-methoxy-2-nitrobenzaldehyde. The reduction process typically involves the use of iron powder in the presence of acetic acid and ethanol. The reaction conditions are as follows:
Reactants: 3-methoxy-2-nitrobenzaldehyde, iron powder
Solvents: Acetic acid, ethanol
Reaction Temperature: Room temperature
Reaction Time: Several hours until the reaction is complete.
Industrial Production Methods: Industrial production of 2-amino-3-methoxybenzaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .
化学反应分析
Types of Reactions: 2-Amino-3-methoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-amino-3-methoxybenzoic acid using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced to 2-amino-3-methoxybenzyl alcohol using reducing agents such as sodium borohydride.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Various nucleophiles in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: 2-Amino-3-methoxybenzoic acid
Reduction: 2-Amino-3-methoxybenzyl alcohol
Substitution: Products depend on the nucleophile used.
相似化合物的比较
2-Amino-3-methylbenzaldehyde: Similar structure but with a methyl group instead of a methoxy group.
2-Amino-3-hydroxybenzaldehyde: Similar structure but with a hydroxy group instead of a methoxy group.
2-Amino-4-methoxybenzaldehyde: Similar structure but with the methoxy group at the fourth position.
Uniqueness: 2-Amino-3-methoxybenzaldehyde is unique due to the presence of both an amino group and a methoxy group on the benzene ring, which imparts distinct reactivity and properties. The methoxy group increases the electron density on the benzene ring, making it more reactive in electrophilic substitution reactions. Additionally, the amino group can participate in hydrogen bonding, influencing the compound’s solubility and interaction with other molecules .
属性
IUPAC Name |
2-amino-3-methoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-11-7-4-2-3-6(5-10)8(7)9/h2-5H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDIYDPBHVKDDIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553471 | |
| Record name | 2-Amino-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70127-96-7 | |
| Record name | 2-Amino-3-methoxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10553471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-amino-3-methoxybenzaldehyde utilized in the synthesis of ruthenium complexes?
A1: 2-Amino-3-methoxybenzaldehyde serves as a crucial building block in synthesizing polydentate ligands that can bind to ruthenium. The process involves a series of reactions:
Q2: Does the structure of the synthesized ligand impact the properties of the resulting ruthenium complex?
A2: Yes, the structure of the ligand significantly influences the properties of the ruthenium complex. For instance, the presence of two electron-donating anionic ligands leads to the formation of a Ru(III) complex, confirmed by its paramagnetic behavior observed in NMR studies []. Furthermore, the electronic absorption and redox properties of the complexes are directly related to the anionic character of the 8-hydroxyquinoline moieties within the ligands []. This highlights the importance of ligand design in tuning the properties and potential applications of the resulting metal complexes.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

